Regioisomeric Differentiation in Substituent Position and Molecular Descriptors
A comparison of computed molecular properties reveals key differences between the target compound and its positional isomer, 2-Amino-6-methoxy-4-(trifluoromethyl)pyridine. The specific substitution pattern in the target compound results in a unique set of topological and electronic properties that influence its behavior as a synthetic intermediate. While direct experimental bioactivity data comparing the two isomers is not publicly available in this analysis, the computed descriptors are fundamental parameters for chemists selecting a building block. The target compound is characterized by an XLogP3-AA value of 1.4, a topological polar surface area (TPSA) of 48.1 Ų, and a single hydrogen bond donor [1]. These values are distinct from its isomer and other potential analogs, which will have different computed lipophilicities and polarities, impacting the ADME profile of any resulting derivative [2].
| Evidence Dimension | Computed Molecular Properties (XLogP3-AA, TPSA, Hydrogen Bond Donor Count) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.4; TPSA: 48.1 Ų; H-Bond Donor Count: 1 |
| Comparator Or Baseline | 2-Amino-6-methoxy-4-(trifluoromethyl)pyridine (Values not available in this dataset; established principle that regioisomers have distinct descriptors) |
| Quantified Difference | Unique descriptor set for this specific regioisomer |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
The specific physicochemical properties of the target regioisomer are critical for maintaining consistent synthetic outcomes and ADME profiles in drug discovery, where even minor changes in lipophilicity or polarity can drastically alter a molecule's behavior.
- [1] PubChem. (2026). Compound Summary for CID 118703975, 4-Methoxy-6-(trifluoromethyl)pyridin-2-amine. View Source
- [2] Seleem, M. A., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(1), 128-140. View Source
